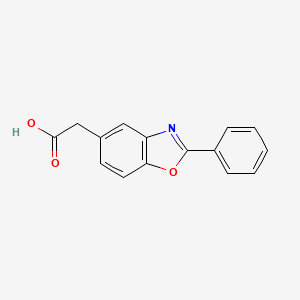

5-Benzoxazoleacetic acid, 2-phenyl-

Vue d'ensemble

Description

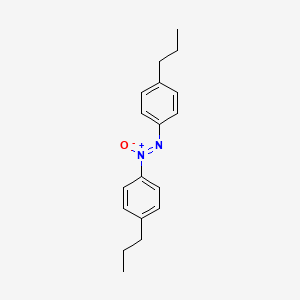

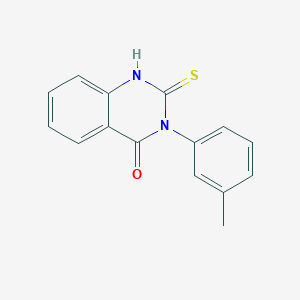

5-Benzoxazoleacetic acid, 2-phenyl- is a chemical compound . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole has been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . An efficient and facile heterogeneous base-catalyzed (KF–Al2O3) synthesis of 2-substituted benzoxazole was reported by Bahadorikhalili and Sardarian .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Chemical Reactions Analysis

Benzoxazole has been synthesized via different pathways . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-5-benzimidazolesulfonic acid, a related compound, are as follows: It has a molecular weight of 274.30 . It is a solid at room temperature .Mécanisme D'action

Mode of Action

The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This allows the compound to bind to its targets and induce changes.

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to have a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. The benzoxazole skeleton also forms the active component in many marketed drugs .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been found to have potent antimicrobial activity against various species . In addition, it has shown significant anticancer activity against various human cancer cell lines .

Safety and Hazards

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The performed study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds had best anticancer activity in comparison to 5-fluorouracil .

Analyse Biochimique

Biochemical Properties

Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cellular Effects

A related compound, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have been shown to have anti-psoriatic activities . They were tested using an imiquimod (IMQ)-induced psoriatic mouse model, where they led to a reduction in erythema intensity, thickness, and desquamation .

Molecular Mechanism

Benzoxazole derivatives have been synthesized using various pathways . For example, a one-pot synthesis of 2-phenyl benzoxazole was reported using 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80 °C with stirring for 18 h .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized using various methodologies, and the yield of these reactions can vary depending on the reaction conditions .

Dosage Effects in Animal Models

A related compound, MCBA, has been shown to have stronger anti-psoriatic effects than CBA after administration of either topical or oral dosing .

Metabolic Pathways

Benzoxazole derivatives have been synthesized using various pathways .

Transport and Distribution

Benzoxazole derivatives have been synthesized using various methodologies .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Propriétés

IUPAC Name |

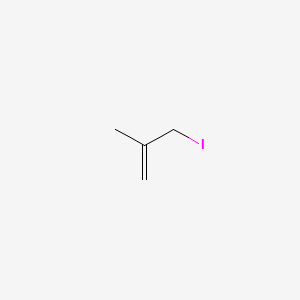

2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJRGYAPLZITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191578 | |

| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38196-02-0 | |

| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038196020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3051985.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3051986.png)